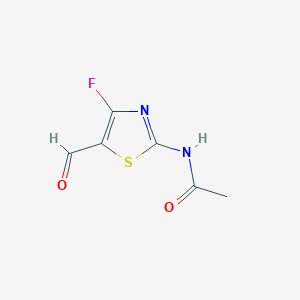

methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate

Overview

Description

Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate is a chemical compound with the linear formula C9H13NO2 . It is part of a class of compounds known as pyrroles, which are biologically active scaffolds possessing diverse activities .

Synthesis Analysis

The synthesis of pyrrole-containing compounds often involves the combination of different pharmacophores in a pyrrole ring system . For instance, 2,5-dimethylpyrrole has been used as a partial structure in the synthesis of more active compounds . The exact synthesis process for this compound is not specified in the available literature.Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic heterocycle, with two methyl groups attached to the 2 and 5 positions of the ring. An acetate group is attached to the 2 position of the ring via a methylene bridge .Scientific Research Applications

Methyl 2-(methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate-1H-pyrrol-1-yl)acetate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, pesticides, and other compounds. It has also been used in the study of biochemical and physiological effects, as well as in laboratory experiments. In addition, it has been used in the synthesis of a variety of organic compounds, including organic dyes, organic acids, and organic solvents.

Mechanism of Action

Target of Action

Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate is a unique compound with a complex mechanism of action. It’s worth noting that similar compounds have been found to interact with various enzymes such as enoyl acp reductase and dihydrofolate reductase .

Mode of Action

Molecular docking studies have shown that similar compounds can bind to the active sites of enzymes like dihydrofolate reductase and enoyl acp reductase . This interaction can inhibit the function of these enzymes, leading to various downstream effects.

Biochemical Pathways

For instance, dihydrofolate reductase plays a crucial role in the synthesis of nucleotides, while enoyl ACP reductase is involved in fatty acid synthesis .

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antibacterial and antitubercular properties .

Action Environment

The action, efficacy, and stability of methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature . .

Advantages and Limitations for Lab Experiments

Methyl 2-(methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate-1H-pyrrol-1-yl)acetate has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments, including its low solubility in water and its tendency to react with other compounds in the environment.

Future Directions

Methyl 2-(methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate-1H-pyrrol-1-yl)acetate has a number of potential future directions. One potential direction is in the development of new pharmaceuticals, pesticides, and other compounds. It could also be used in the study of biochemical and physiological effects, as well as in laboratory experiments. Additionally, it could be used in the synthesis of a variety of organic compounds, including organic dyes, organic acids, and organic solvents. Finally, it could be used in the development of new methods of synthesis, as well as in the development of new catalysts.

properties

IUPAC Name |

methyl 2-(2,5-dimethylpyrrol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-7-4-5-8(2)10(7)6-9(11)12-3/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBXXMJPMRHURY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[(4-chloro-1H-indazol-5-yl)amino]-1,3,4-thiadiazol-2-yl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6602449.png)

![3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602454.png)

![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602462.png)

![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602469.png)

![3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602473.png)

![2-{[1-(2-chlorophenyl)-5-(3-cyclopropoxyphenyl)-1H-pyrazol-3-yl]methoxy}-2-methylpropanoic acid](/img/structure/B6602483.png)

![[3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B6602484.png)

![2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6602539.png)

![3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide](/img/structure/B6602554.png)